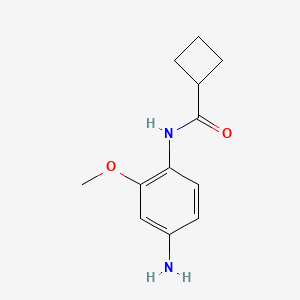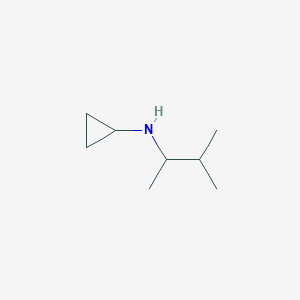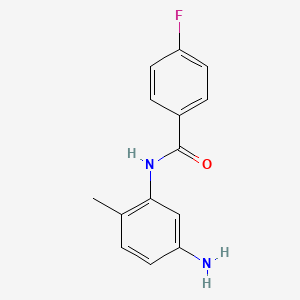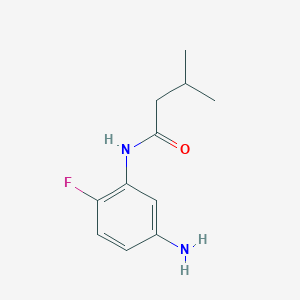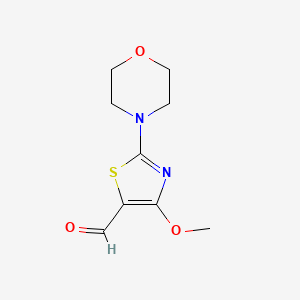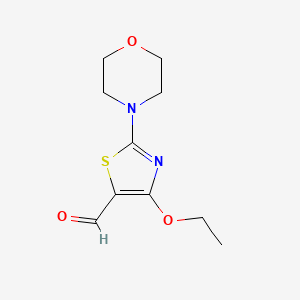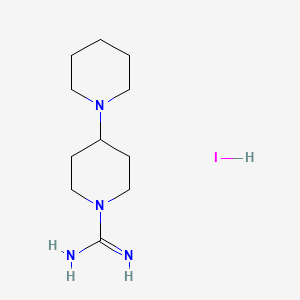
1,4'-Bipiperidine-1'-carboximidamide hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,4'-Bipiperidine-1'-carboximidamide hydroiodide" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can be relevant to understanding the broader class of compounds that "1,4'-Bipiperidine-1'-carboximidamide hydroiodide" belongs to. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and its derivatives are of significant interest due to their pharmacological properties .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including amidation and substitution reactions. For instance, the synthesis of 4-benzylpiperidine carboxamides, which are dual serotonin and norepinephrine reuptake inhibitors, involves these steps and shows that the length of the carbon linker can affect the activity of the compounds . Additionally, the synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, starts from the oxidation of 2,2,6,6-tetramethyl-4-oxo-piperidine and involves the Bucherer-Bergs synthesis followed by a reaction with phosgene .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with different substituents affecting the overall conformation and properties of the molecule. For example, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride features a piperidinium ring in a chair conformation with various substituents occupying equatorial or axial positions, leading to a disordered structure confirmed by X-ray diffraction . The molecular structure can significantly influence the physical and chemical properties, as well as the biological activity of the compound.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrolysis, as seen in the study of 1-(o-hydroxy)thiobenzoylpiperidine reactions with alkyl halides to produce piperidinium bromides and iodides . The products of these reactions can have different biological activities, which are often a focus of such studies. The reactivity of the piperidine ring and its substituents is a key factor in the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups and their interactions with other molecules, such as chloride anions, can be identified through FTIR spectroscopy, which shows characteristic bands for O-H...Cl and O-H...O hydrogen bonds . NMR spectroscopy can also provide insights into the inequivalence of the piperidinium ring protons due to different conformations of substituents . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Applications De Recherche Scientifique
Antipsychotic Potential
- Synthesis and Evaluation for Antipsychotic Use : The synthesis of derivatives of 1,4'-Bipiperidine-1'-carboximidamide hydroiodide and their evaluation for antiapomorphine activity indicates potential antipsychotic applications. One derivative, in particular, showed significant antagonistic activity, suggesting its usefulness as an antipsychotic drug (Tashiro, Horii, & Fukuda, 1989).
Enhancing Solubility in Antiproliferative Polyketides
- Improvement of Antiproliferative Activities : 1,4'-Bipiperidine-1'-carbamate residues have been used as sugar surrogates in DNA-intercalating polyketide glycosides like daunorubicin and chartreusin. This substitution resulted in water-soluble derivatives and prodrugs with substantially enhanced antiproliferative activities (Ueberschaar, Meyer, Dahse, & Hertweck, 2016).
Use in Metal-Organic Frameworks
- Formation of Supramolecular Structures : The utilization of 1,4'-Bipiperidine-1'-carboximidamide hydroiodide in forming metal-organic frameworks is significant. These structures are organized by strong π-π stacking interactions and are useful in single-crystal transformations in closely packed solids (Reger, Horger, Smith, Long, & Grandjean, 2011).
Application in Tyrosinase Inhibition
- Tyrosinase Inhibition for Drug Design : Variably N-substituted biperidines, synthesized by condensing various compounds with 1,4-bipiperidine, showed potent tyrosinase inhibition. This suggests their utility in future drug design for skin disorders and as potential antimicrobial agents (Khan et al., 2005).
Utilization in Solar Cell Technology
- Improving Perovskite Solar Cell Performance : In the field of solar energy, a bifunctional conjugated organic molecule derived from 1,4'-Bipiperidine-1'-carboximidamide hydroiodide has been used to improve the stability and power conversion efficiency of perovskite solar cells (Hu et al., 2018).
Copper Recovery Applications
- Extraction of Copper from Chloride Solutions : This compound's derivatives have been used in the extraction of copper(II) from chloride solutions, demonstrating its potential in metal recovery and purification processes (Wojciechowska et al., 2017).
Propriétés
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4.HI/c12-11(13)15-8-4-10(5-9-15)14-6-2-1-3-7-14;/h10H,1-9H2,(H3,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQVOZPIFNVEQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594676 |
Source


|
| Record name | [1,4'-Bipiperidine]-1'-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4'-Bipiperidine-1'-carboximidamide hydroiodide | |
CAS RN |
849776-34-7 |
Source


|
| Record name | [1,4'-Bipiperidine]-1'-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





